molecular formula C14H10ClFN2O2 B5332412 N-(2-carbamoylphenyl)-2-chloro-4-fluorobenzamide

N-(2-carbamoylphenyl)-2-chloro-4-fluorobenzamide

Cat. No.: B5332412
M. Wt: 292.69 g/mol
InChI Key: WTWJSBNTCJEGKZ-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-2-chloro-4-fluorobenzamide is a chemical compound with a complex structure that includes a carbamoyl group, a chloro group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-2-chloro-4-fluorobenzamide typically involves multiple steps, including the introduction of the carbamoyl group, chlorination, and fluorination. One common method involves the reaction of 2-chloro-4-fluorobenzoic acid with 2-aminobenzamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-2-chloro-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

N-(2-carbamoylphenyl)-2-chloro-4-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-2-chloro-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-carbamoylphenyl)-2-chlorobenzamide
  • N-(2-carbamoylphenyl)-4-fluorobenzamide
  • N-(2-carbamoylphenyl)-2-chloro-4-methylbenzamide

Uniqueness

N-(2-carbamoylphenyl)-2-chloro-4-fluorobenzamide is unique due to the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific research applications.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-2-chloro-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O2/c15-11-7-8(16)5-6-9(11)14(20)18-12-4-2-1-3-10(12)13(17)19/h1-7H,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWJSBNTCJEGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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